5-Phenyl-1,3,4-oxadiazole-2-thiol
Overview
Description
5-Phenyl-1,3,4-oxadiazole-2-thiol is a compound with the empirical formula C8H6N2OS . It’s a part of the 1,3,4-oxadiazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure .
Synthesis Analysis
The synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol involves various methods. For instance, a new zinc coordination polymer with 5-phenyl-1,3,4-oxadiazole-2-thiolate was synthesized . The single-crystal X-ray diffraction analysis shows that the polymeric structure crystallizes in the centrosymmetric monoclinic C2/c space group .Molecular Structure Analysis
The molecular weight of 5-Phenyl-1,3,4-oxadiazole-2-thiol is 178.21 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
A method for the determination of 5-phenyl-1,3,4-oxadiazole-2-thiol involving its reaction with iodine in an alkaline medium has been presented . In volumetric titration with potentiometric endpoint detection, the determination range is 25–500 µmol .Physical And Chemical Properties Analysis
5-Phenyl-1,3,4-oxadiazole-2-thiol is a solid with a melting point of 219-222 °C (lit.) . Its SMILES string is S=C1NN=C(O1)c2ccccc2 .Scientific Research Applications
1. Microwave-Assisted Synthesis
- Application : New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′ -diacylhydrazines .
- Method : The bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .
- Results : The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis (carboxymethyl)amino groups in satisfactory yields .
2. Medicinal Applications
- Application : Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
- Method : The synthesis of all regioisomeric forms taking representative examples .
- Results : These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
3. Antimicrobial Activity
- Application : 1,3,4-Oxadiazole ring is associated with various biological properties such as anti-inflammatory, antimicrobial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Escherichia coli .
- Method : The method of application or experimental procedures was not specified in the source .
- Results : Antiproliferative activity of the compounds against four different types of original cancer cells (HELA, HEPG2, BGC823, and SW1116), antioxidant, pharmacological activity, anti-breast cancer activity, anti-influenza drugs .
4. Antifungal and Anticancer Activity
- Application : 1,3,4-Oxadiazole derivatives have shown antifungal and anticancer activities . Tiodazosin, which possesses an oxadiazole nucleus, is widely used as an antihypertensive .
- Method : The method of application or experimental procedures was not specified in the source .
- Results : Other biological properties associated with 1,3,4-oxadiazole include anti-inflammatory and analgesic activity . Some derivatives containing 1,3,4-oxadiazole as a core are utilized as muscle relaxants, tranquillizers, and cathepsin K inhibitors . The molecule is also useful as an angiogenesis inhibitor and HIV integrase inhibitor .
5. Agricultural Applications
- Application : Due to the potential biological activity of this type of compound, they are also used in agriculture as herbicides, insecticides, and plant protection agents against diseases caused by bacteria, viruses, and fungi .
- Method : The method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
6. Medicinal Applications
- Application : This molecular ring is commercially available in many important drugs, e.g., Furamizole, with potent antibacterial activity; Nesapidil, with antiarrhythmic activity; Raltegravir, as an antiviral drug; Tiodazosin, as an antihypertensive agent; and the preferred derivative of the FDA-approved anticancer drug, Zibotentan .
- Method : The method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
7. Photonic & Optical Materials
- Application : “5-Phenyl-1,3,4-oxadiazole-2-thiol” is used in the field of photonic and optical materials .
- Method : The method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
8. Tyrosinase Inhibitor
- Application : 1,3,4-Oxadiazole derivatives have shown tyrosinase inhibitory activity .
- Method : The method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
9. Muscle Relaxants
- Application : Some derivatives containing 1,3,4-oxadiazole as a core, are utilized as muscle relaxants .
- Method : The method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
10. Tranquilizers
- Application : Some derivatives containing 1,3,4-oxadiazole as a core, are utilized as tranquilizers .
- Method : The method of application or experimental procedures was not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
11. Cathepsin K Inhibitors
Safety And Hazards
Future Directions
The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . Therefore, the potential of 5-Phenyl-1,3,4-oxadiazole-2-thiol and similar compounds as new drugs is very promising .
properties
IUPAC Name |
5-phenyl-3H-1,3,4-oxadiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h1-5H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHWXVBZGSVUGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062773 | |
Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,3,4-oxadiazole-2-thiol | |
CAS RN |
3004-42-0 | |
Record name | 5-Phenyl-1,3,4-oxadiazole-2-thiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3004-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,3,4-oxadiazole-2(3H)-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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